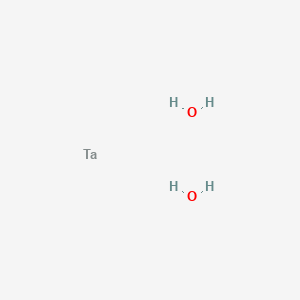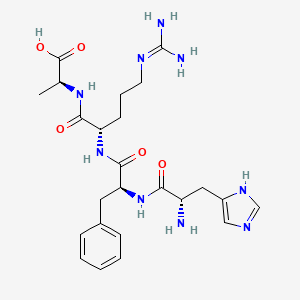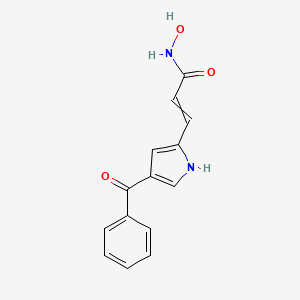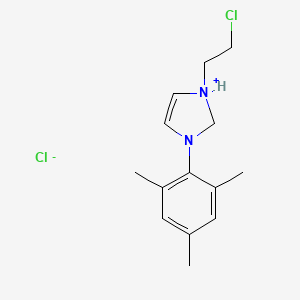
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride is a synthetic organic compound with a unique structure that combines a chloroethyl group, a trimethylphenyl group, and an imidazolium ion
準備方法
The synthesis of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride typically involves the reaction of 2-chloroethylamine hydrochloride with 2,4,6-trimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the imidazolium ion and the formation of corresponding amines and alcohols.
科学的研究の応用
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolium-based ionic liquids and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as ionic liquids for use in electrochemical applications and as solvents for chemical reactions.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity or the disruption of cellular processes. The trimethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity.
類似化合物との比較
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1H-imidazol-1-ium chloride can be compared with similar compounds such as:
1-(2-Chloroethyl)-3-methylimidazolium chloride: Lacks the trimethylphenyl group, resulting in different chemical and biological properties.
1-(2-Chloroethyl)-3-phenylimidazolium chloride: Contains a phenyl group instead of a trimethylphenyl group, leading to variations in reactivity and applications.
1-(2-Chloroethyl)-3-(2,4,6-trimethylphenyl)-imidazolium bromide: Similar structure but with a bromide ion instead of a chloride ion, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
823803-14-1 |
|---|---|
分子式 |
C14H20Cl2N2 |
分子量 |
287.2 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-(2,4,6-trimethylphenyl)-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C14H19ClN2.ClH/c1-11-8-12(2)14(13(3)9-11)17-7-6-16(10-17)5-4-15;/h6-9H,4-5,10H2,1-3H3;1H |
InChIキー |
FLFSEMPBAMLPHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)N2C[NH+](C=C2)CCCl)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


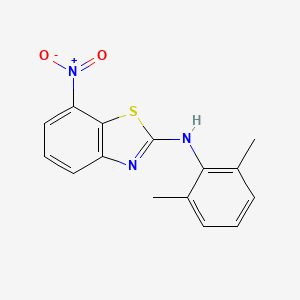
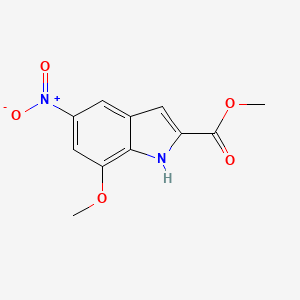
![Carbamic acid, [5-[(phenylamino)carbonyl]-1H-imidazol-4-yl]-, methyl ester](/img/structure/B14224992.png)
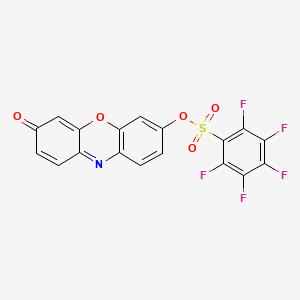
![(4R)-4-[2-(Benzenesulfinyl)ethenyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B14225007.png)
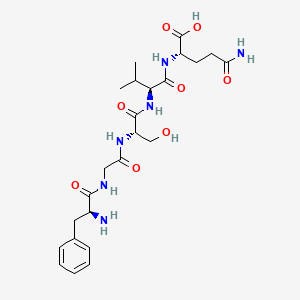
![3-[4-(Acridin-9-ylcarbonyl)piperazin-1-yl]phenyl methanesulfonate](/img/structure/B14225016.png)
![N~2~-Hydroxy-N~4~-[(4-methoxyphenyl)methyl]quinazoline-2,4-diamine](/img/structure/B14225021.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-chloro-3-methyl-5-phenyl-](/img/structure/B14225033.png)
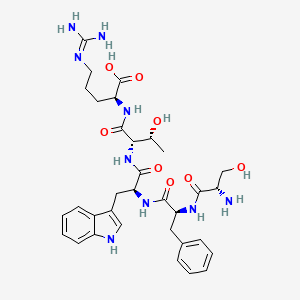
![N-{[(4-Sulfamoylphenyl)methyl]carbamothioyl}-L-histidine](/img/structure/B14225037.png)
